molecular formula C32H44O14 B13837552 1-Acetoxy-5-deacetylbaccatin I

1-Acetoxy-5-deacetylbaccatin I

Cat. No.: B13837552
M. Wt: 652.7 g/mol
InChI Key: YUGIEMWECOIFRK-MBMCFSISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-5-deacetylbaccatin I is a diterpenoid compound with the molecular formula C32H44O14 and a molecular weight of 652.70 g/mol It is a derivative of baccatin III, a precursor in the biosynthesis of the well-known anticancer drug paclitaxel (taxol)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-5-deacetylbaccatin I typically involves multiple steps, starting from naturally occurring baccatin III. The key steps include selective acetylation and deacetylation reactions. The reaction conditions often involve the use of acetic anhydride and pyridine as reagents for acetylation, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol .

Industrial Production Methods: Industrial production of this compound is generally achieved through semi-synthetic processes, leveraging the natural abundance of baccatin III from yew tree extracts. The process involves extraction, purification, and chemical modification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxy-5-deacetylbaccatin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-Acetoxy-5-deacetylbaccatin I has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Acetoxy-5-deacetylbaccatin I is closely related to its role as a precursor to paclitaxel. It interacts with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a key protein in the microtubule structure .

Comparison with Similar Compounds

1-Acetoxy-5-deacetylbaccatin I can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific acetoxy and deacetyl modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .

Properties

Molecular Formula

C32H44O14

Molecular Weight

652.7 g/mol

IUPAC Name

[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1

InChI Key

YUGIEMWECOIFRK-MBMCFSISSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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